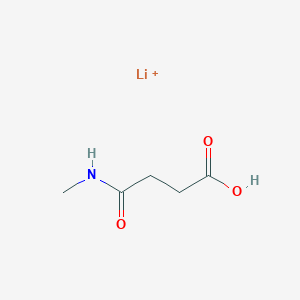
4-Amino-1,2-dihydropyridazine-3,6-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of hydrazine derivatives with dicarbonyl compounds. One common method includes the condensation of hydrazine with a suitable dicarbonyl compound, followed by cyclization and introduction of sulfur atoms to form the dithione structure. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid catalysts, such as ion-exchange resins, can enhance the efficiency of the synthesis by providing a reusable and easily separable catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted pyridazine derivatives .
Scientific Research Applications
4-Amino-1,2-dihydropyridazine-3,6-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, suggesting its use in therapeutic applications.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes involved in microbial growth, such as DNA gyrase and topoisomerase.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar nitrogen-containing heterocyclic structure.
Pyridazinone: A derivative with an oxygen atom in place of one of the sulfur atoms.
Dihydropyridazine: A reduced form of pyridazine with similar biological activities.
Uniqueness: 4-Amino-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of both amino and dithione groups, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
69842-32-6 |
|---|---|
Molecular Formula |
C4H5N3S2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
4-amino-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
InChI Key |
OWEXCBHUXGFDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NNC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















